molecular formula C10H16N2O B12314047 4-[(Dimethylamino)methyl]-3-methoxyaniline

4-[(Dimethylamino)methyl]-3-methoxyaniline

Cat. No.: B12314047
M. Wt: 180.25 g/mol
InChI Key: WSLXRBJGCIJBBC-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-3-methoxyaniline is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-methoxyaniline, formaldehyde, dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 20-30°C.

    Procedure: 3-methoxyaniline is first dissolved in water, followed by the addition of formaldehyde and dimethylamine. The mixture is stirred for several hours to allow the reaction to proceed to completion.

    Isolation: The product is then isolated by filtration and purified using standard techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to increase yield and purity. These methods could include continuous flow reactors and automated purification systems to streamline the process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-[(Dimethylamino)methyl]-3-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-3-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.

    Methylaminoquinolines: Compounds with methylamino groups attached to a quinoline ring.

Uniqueness

4-[(Dimethylamino)methyl]-3-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and aniline moiety differentiate it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-3-methoxyaniline

InChI

InChI=1S/C10H16N2O/c1-12(2)7-8-4-5-9(11)6-10(8)13-3/h4-6H,7,11H2,1-3H3

InChI Key

WSLXRBJGCIJBBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)N)OC

Origin of Product

United States

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